(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one
Description
The compound (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one features a quinolinone core fused with a hydrazone group substituted by a naphthalene moiety. This structure combines aromaticity from the quinolinone and naphthalene systems with a planar hydrazone linkage, which may facilitate π-conjugation and influence electronic properties.
Properties
IUPAC Name |
5-(naphthalen-2-yldiazenyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-18-10-9-17(16-6-3-11-20-19(16)18)22-21-15-8-7-13-4-1-2-5-14(13)12-15/h1-12,23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHCRUIFZOAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 2-naphthylhydrazine with 5,8-dihydroquinolin-8-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine-substituted quinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: NDHPEA and TNDHPEA
The provided evidence highlights two anthracene-based molecules, NDHPEA and TNDHPEA , which share structural similarities with the target compound, particularly in their use of naphthalene substituents . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Differences: The target compound’s quinolinone core differs significantly from the anthracene cores of NDHPEA and TNDHPEA.
Substituent Effects: The hydrazone group in the target compound introduces a conjugated C=N bond, which may enhance charge transfer capabilities compared to the ethynyl (-C≡C-) groups in NDHPEA. However, the ethynyl groups in NDHPEA and TNDHPEA are known to improve solubility and planarize the structure, critical for photovoltaic performance . In TNDHPEA, the thiophene spacer further extends conjugation and modulates electronic properties, a feature absent in the target compound. This spacer likely improves charge mobility in solar cells .
Methodological Considerations for Structural Analysis
For instance:
- SHELXL and WinGX are widely used for refining crystal structures and analyzing molecular geometry, which would be critical for confirming the planarity of the hydrazone linkage or quinolinone core.
- ORTEP visualizations could highlight anisotropic displacement parameters, aiding in comparing thermal motion or disorder with anthracene-based analogs.
Biological Activity
(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a hydrazone derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound integrates a naphthalene moiety with a quinoline core, which has been linked to various pharmacological effects, including anticancer and antimicrobial properties.
The synthesis of this compound typically involves the condensation of 2-naphthylhydrazine with 5,8-dihydroquinolin-8-one under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction is heated to promote complete conversion, yielding the target compound with a unique structure conducive to biological activity .
Biological Activity Overview
Research indicates that hydrazones, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against A549 lung cancer cells .
- The mechanism of action may involve the induction of apoptosis through the modulation of specific signaling pathways.
- Antimicrobial Properties :
- Other Biological Activities :
The biological effects of this compound are primarily attributed to its ability to interact with cellular targets, including enzymes and receptors. This interaction can inhibit enzymatic activity or alter receptor signaling pathways, leading to therapeutic effects.
Anticancer Activity
A study focusing on hydrazone derivatives demonstrated that this compound exhibited significant inhibition against A549 cancer cells with low toxicity towards normal NIH3T3 cells. This selectivity is crucial for developing effective cancer therapies .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar hydrazone compounds, revealing that derivatives showed varying degrees of effectiveness against Candida species. The compound's structure allows it to penetrate microbial membranes effectively .
Comparative Analysis
| Compound | Activity | Target Cells/Organisms | IC50/MIC Values |
|---|---|---|---|
| This compound | Anticancer | A549 cells | Not specified |
| Hydrazone derivative X | Antifungal | C. albicans | MIC = 0.05 mg/mL |
| Cetylpyridinium chloride | Antimicrobial | Various bacteria | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
